Product packaging for 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone(Cat. No.:CAS No. 42865-03-2)

1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No.: B3023500
CAS No.: 42865-03-2
M. Wt: 192.21 g/mol
InChI Key: KGRFDQPMJNJEQB-UHFFFAOYSA-N
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Description

Contextualization within Oxirane and Acetophenone (B1666503) Chemistry

The chemical behavior of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone is best understood by considering the distinct yet complementary chemistries of its two core components: the oxirane ring and the acetophenone moiety.

Oxirane Chemistry: Oxiranes, or epoxides, are three-membered cyclic ethers characterized by a highly strained ring structure. mt.com This inherent ring strain, approximately 13 kcal/mol, makes them susceptible to ring-opening reactions by a variety of nucleophiles. fiveable.me This reactivity is a cornerstone of their utility in organic synthesis. The ring-opening can be catalyzed by either acid or base. mt.com Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom. In contrast, acidic conditions protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack, which can occur at the more substituted carbon due to the development of a partial positive charge. This reactivity allows the oxirane group in this compound to serve as a synthetic handle for introducing a 1,2-difunctionalized moiety, such as a diol (via hydrolysis) or an amino alcohol (via reaction with an amine).

Acetophenone Chemistry: Acetophenone is the simplest aromatic ketone and serves as a foundational structure in organic chemistry. wikipedia.org The acetophenone portion of the molecule provides a different set of reactive possibilities. nih.gov The carbonyl group (C=O) is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl group has acidic protons and can participate in reactions such as aldol (B89426) condensations. Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, although the acetyl group is deactivating and meta-directing. Acetophenones are widely used as precursors in the synthesis of pharmaceuticals, resins, and fragrances. nih.govchemicalbook.com In this compound, the acetophenone core provides a robust scaffold and a site for modifications that are orthogonal to the chemistry of the oxirane ring.

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method involves the reaction of the sodium or potassium salt of 3-hydroxyacetophenone (the alkoxide) with an electrophile like 2-(chloromethyl)oxirane (epichlorohydrin). youtube.comyoutube.com This SN2 reaction is an efficient way to form the ether linkage that connects the acetophenone and oxirane moieties. numberanalytics.com

Significance in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis lies in its capacity as a bifunctional building block. The presence of two distinct reactive sites—the electrophilic oxirane ring and the versatile acetophenone system—allows for sequential and selective chemical modifications. This dual reactivity makes it a valuable intermediate for constructing complex molecules with diverse functional groups.

Researchers can exploit the oxirane ring for the introduction of various functionalities. For example, reaction with nucleophiles can lead to the formation of β-hydroxy ethers, β-amino alcohols, or β-thioalcohols, which are common structural motifs in many biologically active compounds and pharmaceutical agents. ontosight.ai The regioselectivity of the ring-opening reaction can be controlled by the choice of reaction conditions, providing a pathway to different isomers.

Simultaneously, the acetophenone moiety can be transformed through a wide array of established ketone chemistries. The carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in carbon-carbon bond-forming reactions. This allows for the elaboration of the molecular skeleton and the introduction of additional complexity.

The compound serves as a scaffold for creating libraries of related compounds for drug discovery and materials science. By systematically varying the nucleophile used to open the epoxide ring and the reagents used to modify the acetophenone group, a diverse set of derivatives can be synthesized and evaluated for their biological or material properties. Therefore, this compound is not just a simple organic compound but a strategic tool for the efficient construction of complex and functionally rich molecules. Its utility is particularly noted in the synthesis of intermediates for pharmaceuticals and other fine chemicals. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B3023500 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 42865-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(5-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRFDQPMJNJEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395500
Record name 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42865-03-2
Record name 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 3 Oxiran 2 Ylmethoxy Phenyl Ethanone

Oxirane Ring-Opening Reactions

The reactivity of the epoxide ring in 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone is dominated by nucleophilic substitution reactions. The inherent polarity of the carbon-oxygen bonds, coupled with the acute bond angles within the ring, renders the carbon atoms electrophilic and prone to attack by nucleophiles. lumenlearning.com Such reactions can be catalyzed by either acids or bases, with the specific conditions dictating the reaction mechanism and the regiochemical outcome. lumenlearning.comlibretexts.org

Nucleophilic Attack on the Epoxide Ring System.thieme-connect.delibretexts.orgnih.gov

The opening of the epoxide ring is a versatile and widely studied reaction in organic synthesis. nih.gov It can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. lumenlearning.com For This compound , an unsymmetrical epoxide, the site of nucleophilic attack is a key consideration.

Under acidic aqueous conditions, the epoxide ring of This compound undergoes hydrolysis to yield a 1,2-diol. The mechanism is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. byjus.commasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule.

The regioselectivity of this reaction is nuanced. The process is best described as a hybrid of SN1 and SN2 mechanisms. lumenlearning.combyjus.com After protonation, the C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. lumenlearning.comkhanacademy.org The nucleophile will then attack the carbon that can best stabilize this positive charge. In the case of This compound , which has a primary and a secondary carbon in the epoxide ring, the attack would preferentially occur at the more substituted (secondary) carbon due to the stabilizing effect of the adjacent oxygen atom and phenyl ring. lumenlearning.combyjus.com The attack occurs from the backside, leading to a trans configuration of the resulting hydroxyl groups. byjus.com

Table 1: Acid-Catalyzed Hydrolysis of this compound

Reactant Conditions Nucleophile Major Product Mechanism

In the presence of a strong base, such as hydroxide (B78521) or an alkoxide, the ring-opening of This compound proceeds via a classic SN2 mechanism. masterorganicchemistry.comlibretexts.orgpressbooks.pub Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the electrophilic carbons of the ring. masterorganicchemistry.comyoutube.com

Due to steric considerations inherent in the SN2 mechanism, the nucleophile attacks the less sterically hindered carbon atom. pressbooks.pubfiveable.meyoutube.com For the subject compound, this is the terminal primary carbon of the oxirane ring. pressbooks.pub This attack forces the ring to open, generating an alkoxide intermediate, which is subsequently protonated by the solvent (e.g., water or alcohol) to give the final product. libretexts.orgyoutube.com This process results in inversion of stereochemistry at the site of attack. masterorganicchemistry.com

Table 2: Base-Catalyzed Ring Opening of this compound

Reactant Conditions Nucleophile Major Product Mechanism
This compound Aqueous Base (e.g., NaOH) OH⁻ 1-[3-(2,3-dihydroxypropoxy)phenyl]ethanone SN2

Halide ions (Cl⁻, Br⁻, I⁻) are effective nucleophiles for epoxide ring-opening, typically yielding halohydrins. ysu.edu The reaction can be conducted under acidic conditions, where the mechanism is similar to acid-catalyzed hydrolysis, with the halide attacking the more substituted carbon. libretexts.orgpressbooks.pub

Studies on various epoxides have shown that these ring-opening reactions are reversible. ysu.edu The equilibrium position is influenced by the specific halide and the structure of the epoxide. Research has indicated that alkyl substitution on the epoxide ring can stabilize it against opening by halide ions. ysu.edu The kinetics of the reaction are dependent on the nucleophilicity of the halide (I⁻ > Br⁻ > Cl⁻) and the reaction conditions.

Table 3: Halide-Ion Mediated Ring Opening of this compound

Reactant Conditions Nucleophile Major Product (Regiochemistry dependent on conditions)

The reaction between epoxides and carboxylic acids, which has significant applications in the polymer and coatings industry, can be catalyzed by carboxylate ions. researchgate.netdntb.gov.ua The carboxylate anion acts as the nucleophile, attacking the epoxide ring to form a hydroxy ester. thieme-connect.deresearchgate.net

The mechanism can be intricate. It has been proposed that the reaction involves two main steps: first, the nucleophilic carboxylate catalyst attacks the epoxy group to form an intermediate, which then reacts with a molecule of carboxylic acid to yield the final product and regenerate the carboxylate catalyst. researchgate.net The kinetics of these reactions are influenced by several factors, including solvent polarity, temperature, and the steric structure of the carboxylic acid. dntb.gov.ua It has been observed that the reaction rate often increases with decreasing solvent polarity and increasing temperature. dntb.gov.ua

Table 4: Carboxylate-Catalyzed Ring Opening of this compound

Reactant Conditions Nucleophile Catalyst Major Product

The electrophilic nature of the epoxide ring in This compound allows it to react with a wide array of nucleophiles. thieme-connect.delibretexts.org

Amines : Both aromatic and aliphatic amines readily open the epoxide ring to produce β-amino alcohols. researchgate.net The reaction generally follows an SN2 pathway, with the amine attacking the less hindered carbon of the oxirane. researchgate.net This provides a reliable method for synthesizing compounds containing both hydroxyl and amino functionalities.

Alcohols : In a reaction analogous to hydrolysis, alcohols can act as nucleophiles to yield β-hydroxy ethers. thieme-connect.de The regioselectivity is dependent on catalysis; basic conditions favor attack at the less substituted carbon (SN2), while acidic conditions promote attack at the more substituted carbon (SN1-like). lumenlearning.comlibretexts.org

Thiols : Thiols are potent nucleophiles that react with epoxides to form β-hydroxy thioethers. mdpi.com This transformation, often referred to as a "thiol-epoxy click reaction," is highly efficient and typically proceeds under mild, often base-catalyzed, conditions with high regioselectivity, favoring attack at the less substituted carbon. mdpi.com

Table 5: Ring Opening with Various Nucleophiles

Nucleophile Conditions Major Product at Less Substituted Carbon (SN2)
Amine (R₂NH) Neutral or Base-catalyzed 1-[3-(3-(dialkylamino)-2-hydroxypropoxy)phenyl]ethanone
Alcohol (ROH) Base-catalyzed (RO⁻) 1-[3-(3-alkoxy-2-hydroxypropoxy)phenyl]ethanone

Regioselectivity and Stereoselectivity in Epoxide Ring-Opening Transformations

The ring-opening of the epoxide moiety in this compound is a cornerstone of its reactivity, providing a route to various 1,2-disubstituted products. The outcome of this reaction is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic/nucleophilic medium. The epoxide in the title compound is unsymmetrical, containing a monosubstituted carbon (C2') and a disubstituted carbon (C1', attached to the CH2O-aryl group). This asymmetry leads to questions of regioselectivity.

Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. byjus.comlibretexts.org A strong nucleophile, such as an amine, alkoxide, or hydroxide, directly attacks one of the electrophilic carbons of the epoxide ring. jsynthchem.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (C2'). libretexts.orglibretexts.org This pathway is favored because the epoxide oxygen acts as a poor leaving group (as an alkoxide), requiring a direct "push" from the nucleophile to open the strained ring. byjus.com The stereochemistry of this SN2 attack involves a backside assault on the electrophilic carbon, resulting in an inversion of configuration if the carbon is a stereocenter.

Conversely, under acidic conditions, the reaction mechanism shifts to have substantial SN1 character. libretexts.orgyoutube.com The first step is the protonation of the epoxide oxygen by the acid catalyst, which creates a much better leaving group (a hydroxyl group). byjus.comlibretexts.org This protonation activates the epoxide, and the C-O bonds begin to weaken. A partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (C1'), which benefits from the electron-donating resonance effect of the adjacent ether oxygen. Consequently, the nucleophile, which may be weak (like water or an alcohol), preferentially attacks the more substituted carbon. libretexts.orgyoutube.com Although the reaction has SN1 characteristics, the attack still occurs from the backside, similar to an SN2 reaction, because the bulky, protonated oxygen atom blocks the front face. libretexts.org This leads to the formation of a trans product. pressbooks.pub

The regioselectivity of the epoxide ring-opening is therefore a tunable feature, allowing for the selective synthesis of different constitutional isomers based on the choice of acidic or basic catalysis.

Table 1: Regioselectivity in Epoxide Ring-Opening of this compound
Reaction ConditionMechanismSite of Nucleophilic AttackGoverning FactorTypical Nucleophiles
Basic / NucleophilicSN2Less substituted carbon (C2')Steric HindranceRNH₂, RO⁻, OH⁻, RMgX
AcidicSN1-likeMore substituted carbon (C1')Carbocation StabilityH₂O, ROH, HX

Kinetic and Mechanistic Studies of Epoxide Ring-Opening Reactions

The kinetics and mechanisms of epoxide ring-opening reactions are well-established, falling into two primary categories that align with the regioselectivity discussed previously: acid-catalyzed and base-catalyzed pathways.

The base-catalyzed ring-opening is a bimolecular process (SN2). The rate of the reaction is dependent on the concentrations of both the epoxide and the nucleophile. The reaction kinetics can be described by a second-order rate law: Rate = k[Epoxide][Nucleophile]. Studies on similar systems, such as the reaction of amines with phenyl glycidyl (B131873) ether, have shown that the reaction can be autocatalytic, where the hydroxyl group formed in the product can activate another epoxide molecule, complicating the kinetic profile. surrey.ac.uk The mechanism involves a single transition state where the nucleophile attacks the carbon atom at the same time as the C-O bond breaks. The high ring strain of the epoxide (approximately 13 kcal/mol) provides a significant thermodynamic driving force for the reaction, allowing it to proceed even though an alkoxide is typically a poor leaving group. libretexts.org

Kinetic studies often monitor the disappearance of the epoxide or the appearance of the product over time using techniques like NMR or chromatography. surrey.ac.ukacs.org The rate constants are influenced by factors such as the nature of the nucleophile, the solvent, and the specific acid or base catalyst used. mdpi.com

Intramolecular Cyclization Pathways Involving the Oxirane Moiety

Intramolecular reactions, where a nucleophilic center within the same molecule attacks the epoxide ring, are a powerful method for constructing new cyclic structures. researchgate.net In the case of this compound, the most likely internal nucleophile is the oxygen atom of the ketone's carbonyl group or the carbon of its corresponding enol or enolate.

For cyclization to occur, the nucleophilic group must be able to achieve a spatial arrangement that allows it to attack one of the epoxide carbons, following specific geometric constraints often described by Baldwin's rules. Attack by the carbonyl oxygen onto the proximal epoxide carbon (C1') would lead to the formation of a seven-membered ring. The formation of such medium-sized rings can be entropically and enthalpically disfavored.

Alternatively, under basic conditions, an enolate could be formed at the methyl group of the ethanone (B97240) moiety. This enolate is a carbon nucleophile. An intramolecular attack of this enolate on the epoxide ring could potentially lead to the formation of a new carbon-carbon bond and a larger ring system. However, the distance and conformational flexibility between the meta-positioned ethanone and the oxirane group make this pathway challenging. Most documented intramolecular epoxide-opening cyclizations involve nucleophiles that are positioned to form more stable five- or six-membered rings. researchgate.net Therefore, while theoretically possible, intramolecular cyclization pathways for this compound are likely to be kinetically slow and compete unfavorably with intermolecular reactions, unless specific catalysts or reaction conditions are employed to favor such a conformation.

Reactions Involving the Ethanone Moiety and Aromatic Ring System

Photochemical Reactions of Acetophenone (B1666503) Derivatives and Their Mechanistic Pathways

The acetophenone portion of the molecule is a chromophore that can absorb UV light, leading to a variety of photochemical reactions. studyraid.com Upon absorption of a photon, the carbonyl group is promoted from the ground state (S₀) to an excited singlet state (S₁), which can then undergo efficient intersystem crossing to a more stable triplet state (T₁). wikipedia.org The reactivity of the molecule is largely determined by the nature of this triplet state.

One of the primary photochemical pathways for ketones like acetophenone is the Norrish Type I reaction . This involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and the adjacent methyl group, forming a benzoyl radical and a methyl radical. studyraid.comwikipedia.org These radicals can then undergo several secondary reactions, such as recombination, decarbonylation (loss of CO from the benzoyl radical), or hydrogen abstraction from the solvent or another molecule. studyraid.comscispace.com

A Norrish Type II reaction is also possible if there is a γ-hydrogen available for abstraction. In this compound, the hydrogens on the methylene (B1212753) group of the oxiran-2-ylmethoxy substituent are in the γ-position relative to the carbonyl oxygen. Intramolecular hydrogen abstraction by the excited triplet ketone would lead to the formation of a 1,4-biradical. This biradical can then undergo either fragmentation to yield an alkene and an enol (which tautomerizes back to a ketone) or cyclization (the Yang cyclization) to form a cyclobutanol (B46151) derivative. researchgate.net

Additionally, acetophenone is a well-known photosensitizer. In its triplet state, it can transfer its energy to another molecule, causing that molecule to react while the acetophenone itself returns to the ground state. studyraid.com It can also participate in photoreduction reactions in the presence of a hydrogen donor (like 2-propanol), where the excited ketone abstracts a hydrogen atom to form a ketyl radical. Dimerization of these radicals leads to the formation of pinacols. bohrium.comnorthwestern.edu The specific pathway followed depends on factors like the wavelength of light, the solvent, and the presence of other reactants or quenchers. studyraid.com

Derivatization at the Ketone Functionality

The carbonyl group of the ethanone moiety is a versatile functional handle for a wide range of chemical modifications. These reactions typically involve nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.in

Common derivatizations include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-(oxiran-2-ylmethoxy)phenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives (e.g., phenylhydrazine) yields the corresponding oxime or hydrazone. vaia.comuni.edu These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.

Wittig Reaction: The carbonyl oxygen can be replaced with a carbon-carbon double bond using a phosphorus ylide (a Wittig reagent). This allows for the synthesis of various substituted alkenes.

Reductive Amination: The ketone can be converted into an amine through a two-step process involving the formation of an imine or enamine intermediate, which is then reduced in situ.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (like m-CPBA) can convert the ketone into an ester. For acetophenone derivatives, this typically involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding a phenyl acetate (B1210297) derivative. It is important to note that m-CPBA is also a classic reagent for epoxidation, so its use could potentially lead to side reactions if any unreacted alkene precursors were present, though it is generally unreactive towards existing epoxides.

Aldol (B89426) Condensation: In the presence of a base, the ketone can form an enolate, which can then react with an aldehyde (like formaldehyde) in a mixed aldol condensation to form a β-hydroxy ketone. quora.com

Table 2: Selected Derivatization Reactions at the Ketone Functionality
Reaction TypeReagent(s)Product Functional Group
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Oxime FormationNH₂OH, acid catalystOxime
Hydrazone FormationN₂H₄ or R-NHNH₂Hydrazone
Wittig ReactionPh₃P=CR₂Alkene
Baeyer-Villiger Oxidationm-CPBA or other peroxy acidsEster (Phenyl Acetate)

Electrophilic Aromatic Substitution Reactions: Theoretical and Mechanistic Aspects

The aromatic ring of this compound is substituted with two groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The two substituents are:

-COCH₃ (acetyl group): This is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen and its resonance effect. It deactivates the ring towards electrophilic attack and is a meta-director.

-OCH₂CH(O)CH₂ (oxiran-2-ylmethoxy group): This is an alkoxy-type group. The oxygen atom directly attached to the ring is electron-donating through resonance, making it a strong activating group and an ortho, para-director.

When an activating and a deactivating group are present on the same ring, the powerful activating group's directing effects dominate. Therefore, the oxiran-2-ylmethoxy group will direct incoming electrophiles to the positions ortho and para to itself.

The available positions for substitution are:

C2 and C4 (ortho to the alkoxy group): The C4 position is also ortho to the deactivating acetyl group, making it less favorable. The C2 position is sterically unhindered.

C6 (para to the alkoxy group): This position is also meta to the acetyl group, which is consistent with the directing effect of the deactivator.

Considering both electronic and steric factors, the most likely positions for electrophilic attack are C2 and C6. The C6 position, being para to the strong activating group and meta to the deactivating group, is often the most favored product in similar systems. The C2 position is also strongly activated. The C4 position is sterically accessible but electronically disfavored due to its proximity to the deactivating group. Therefore, a mixture of C2 and C6 substituted products is expected, with the C6 isomer often predominating.

Interplay Between Epoxide and Acetophenone Reactivity

The compound this compound presents a fascinating case study in the reactivity of multifunctional molecules. The presence of both a reactive epoxide ring and an acetophenone moiety within the same structure gives rise to complex chemical behavior, particularly concerning selectivity and the potential for concerted reaction sequences. Understanding the interplay between these two functional groups is crucial for harnessing the synthetic potential of this molecule.

Chemoselectivity Challenges in Multifunctional Molecular Systems

In a molecule possessing multiple reactive sites, such as this compound, chemoselectivity—the preferential reaction of one functional group over another—is a paramount consideration. The epoxide group, a strained three-membered ether, is susceptible to nucleophilic attack, leading to ring-opening. Conversely, the acetophenone group contains an electrophilic carbonyl carbon and acidic α-protons, making it a target for nucleophiles and a substrate for enolate formation, respectively.

The challenge in designing reactions with this compound lies in directing a reagent to react with only one of these functional groups. The outcome of a reaction is often dictated by the nature of the reagent and the reaction conditions. For instance, strong nucleophiles such as Grignard reagents or organolithium compounds could potentially react with both the carbonyl group and the epoxide. Similarly, acidic conditions that can activate the epoxide for ring-opening might also promote side reactions at the acetophenone moiety.

The relative reactivity of the epoxide and the ketone can be influenced by several factors:

Steric Hindrance: The accessibility of each reactive site to incoming reagents.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the aromatic ring can influence the electrophilicity of both the epoxide and the carbonyl carbon.

Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all play a critical role in determining which reaction pathway is favored.

To illustrate the potential for competing reactions, consider the general reactivity of epoxides and ketones with a common nucleophile, such as an amine.

Table 1: Illustrative Reactivity of Epoxide and Acetophenone Moieties with Amines

Reagent/ConditionReaction with EpoxideReaction with AcetophenonePotential Outcome for this compound
Primary/Secondary AmineNucleophilic ring-opening to form an amino alcohol.Formation of an imine or enamine, often requiring acid catalysis and removal of water.A mixture of products is possible. Careful control of reaction conditions would be necessary to favor one reaction over the other. For instance, milder conditions might favor epoxide opening.

Domino and Tandem Reactions Involving Both Moieties

The proximate arrangement of the epoxide and acetophenone functionalities in this compound opens up the possibility of designing domino or tandem reactions. In such reactions, a single synthetic operation triggers a cascade of bond-forming events, often involving both reactive centers, to rapidly build molecular complexity.

A hypothetical domino reaction could be initiated by the intramolecular attack of an enolate, generated from the acetophenone, onto the epoxide. This would result in the formation of a new ring system. The feasibility of such a reaction would depend on the stereochemical and energetic favorability of the transition state for the cyclization.

For instance, treatment with a suitable base could deprotonate the α-carbon of the acetophenone, forming an enolate. This enolate could then act as an intramolecular nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The regioselectivity of this attack would be influenced by steric and electronic factors, leading to the formation of either a five- or six-membered ring.

Table 2: Plausible Tandem Reaction Initiated by Intramolecular Enolate Attack

StepDescriptionIntermediate/Product
1. Enolate Formation A base abstracts an acidic α-proton from the acetophenone moiety.Formation of an enolate intermediate.
2. Intramolecular Cyclization The enolate attacks the proximal carbon of the epoxide ring.A cyclic alkoxide intermediate is formed.
3. Protonation Workup with a proton source quenches the alkoxide.A hydroxyl-substituted cyclic product is obtained.

Another possibility for a tandem reaction involves an initial intermolecular reaction at one site, which then triggers a subsequent intramolecular reaction at the other. For example, a nucleophile could first open the epoxide ring, and the resulting hydroxyl group could then participate in an intramolecular reaction with the carbonyl of the acetophenone, such as a cyclization or rearrangement.

The design and successful execution of such domino and tandem reactions require a deep understanding of the reactivity of each functional group and the factors that govern their interplay. While specific examples for this compound are not extensively documented in the literature, the principles of organic synthesis suggest a rich and complex reactivity profile for this molecule, holding significant potential for the construction of novel heterocyclic scaffolds.

Advanced Analytical and Spectroscopic Characterization in Research of 1 3 Oxiran 2 Ylmethoxy Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a comprehensive structural map.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the presence and connectivity of the key functional groups within this compound: the oxirane ring, the aryl ether linkage, and the acetyl-substituted phenyl ring.

In the ¹H NMR spectrum, the protons of the oxirane ring typically appear as a set of multiplets in the upfield region, generally between δ 2.5 and 3.5 ppm. The diastereotopic protons on the substituted carbon of the oxirane ring often show complex splitting patterns due to coupling with each other and the adjacent methoxy (B1213986) protons. The protons of the -OCH₂- group of the aryl ether linkage are also characteristic, usually appearing as a doublet of doublets or a multiplet, integrating to two protons. The aromatic protons on the phenyl ring exhibit distinct signals in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns and chemical shifts providing information about the substitution pattern on the ring. The singlet for the methyl protons of the acetyl group is typically observed around δ 2.6 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the oxirane ring typically resonate at around δ 44-51 ppm. The carbon of the -OCH₂- group is found further downfield, while the aromatic carbons appear in the δ 110-160 ppm range. The carbonyl carbon of the ketone is a key diagnostic signal, appearing significantly downfield, often above δ 195 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Oxirane CH2.5 - 3.5 (m)44 - 51
Oxirane CH₂2.5 - 3.5 (m)44 - 51
Ar-O-CH₂3.8 - 4.5 (m)~70
Aromatic CH6.5 - 8.0 (m)110 - 160
C=O->195
COCH₃~2.6 (s)~26

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

While ¹H and ¹³C NMR are powerful for initial structural confirmation, more advanced two-dimensional (2D) NMR techniques are often employed for unambiguous stereochemical assignment and conformational analysis. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ipb.ptresearchgate.net

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of protons within the molecule, for instance, confirming the coupling between the oxirane protons and the adjacent methylene (B1212753) protons.

HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the proton and carbon skeletons of the molecule.

HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt This is particularly useful for establishing the connection between the oxirane methoxy group and the phenyl ring, as well as the position of the acetyl group on the aromatic ring.

For determining the relative stereochemistry of the oxirane ring, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed. These techniques detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional arrangement of the atoms.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. nih.gov

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation of the molecule. nih.govyoutube.com The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the original compound. For this compound, characteristic fragmentation pathways for aryl ethers and ketones would be expected. chromatographyonline.comyoutube.comlibretexts.org

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation pathways for aryl ethers involve cleavage of the C-O bond of the ether linkage. youtube.com For ketones, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken, leading to the formation of an acylium ion. chromatographyonline.com The McLafferty rearrangement is another potential fragmentation pathway for ketones with appropriate gamma-hydrogens, though it may be less prominent in this specific structure. youtube.com

Table 2: Plausible Electron Ionization Mass Spectrometry Fragments for this compound

m/z ValuePlausible Fragment Structure/IdentityFragmentation Pathway
192[C₁₁H₁₂O₃]⁺ (Molecular Ion)-
177[M - CH₃]⁺Loss of a methyl radical from the acetyl group
149[M - C₂H₃O]⁺Loss of an acetyl radical
135[M - C₃H₅O]⁺Cleavage of the oxiranylmethoxy group
121[HOC₆H₄CO]⁺Cleavage of the ether bond and rearrangement
43[CH₃CO]⁺Acylium ion from alpha-cleavage

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecule and its fragments, providing an additional layer of confirmation for the proposed structure. By comparing the experimentally determined exact mass with the calculated theoretical mass for the chemical formula C₁₁H₁₂O₃, the identity of this compound can be unequivocally confirmed. rsc.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. By utilizing a suitable stationary phase (e.g., C18) and a mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. The GC separates the components of a mixture, and the MS provides mass spectral data for each component, allowing for their identification.

In cases where isomeric impurities might be present, such as the corresponding 2- or 4-substituted regioisomers, chromatographic methods with high resolving power are crucial for their separation and quantification. Chiral chromatography could also be employed to separate the enantiomers of this chiral compound if required.

Gas Chromatography (GC) Applications in Oxirane Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its application is essential for separating the compound from reaction mixtures, identifying impurities, and confirming its molecular weight.

In a typical GC-MS analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The column's stationary phase, often a 5% phenyl polymethylsiloxane, separates components based on their boiling points and polarity. nih.gov Due to the compound's relatively high molecular weight and multiple functional groups, a temperature-programmed method is necessary to ensure efficient elution and sharp peak shapes. The retention time, the time it takes for the compound to exit the column, is a characteristic identifier under specific conditions. youtube.com

Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern provides a molecular fingerprint, allowing for unambiguous structural confirmation. The molecular ion peak would confirm the compound's mass, while characteristic fragments would correspond to the acetylphenyl and oxiranylmethoxy moieties. The combination of chromatographic separation and mass spectrometric detection makes GC-MS an indispensable tool for both qualitative and quantitative analysis in research involving this oxirane compound. nih.gov

Table 1. Representative GC-MS Parameters for Oxirane Compound Analysis.
ParameterTypical Condition
Column 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
Mass Range m/z 40-400

High-Performance Liquid Chromatography (HPLC) for Compound Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound, particularly given its polarity and thermal sensitivity, which can sometimes pose challenges for GC. HPLC offers high resolution and reproducibility for separating the target compound from non-volatile impurities or starting materials. astm.org

Reversed-phase HPLC is the most common mode used for this type of analysis. In this setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase, such as octadecylsilane (B103800) (C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. researchgate.net Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation and reasonable analysis times. astm.org

Detection is most effectively achieved using an ultraviolet (UV) detector. The presence of the substituted benzene (B151609) ring in this compound results in strong UV absorbance, making this detection method highly sensitive. The retention time and peak purity can be used to characterize the compound and quantify its concentration in a sample. acs.orgacs.org For resolving enantiomers, specialized chiral stationary phases can be employed. nih.gov

Table 2. Typical HPLC Conditions for Aromatic Epoxide Characterization.
ParameterTypical Condition
Column C18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its key functional groups. When the molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound is characterized by several distinct absorption bands. The most prominent peak is typically the carbonyl (C=O) stretch of the aryl ketone, which appears as a strong, sharp band around 1685 cm⁻¹. The presence of an aryl alkyl ether is confirmed by two strong C-O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.compressbooks.pub

The oxirane (epoxide) ring presents several characteristic vibrations. A ring stretching or "breathing" mode can often be found near 1250 cm⁻¹, potentially overlapping with the ether stretch. youtube.com More diagnostic are the asymmetric and symmetric ring deformation bands, which appear between 950-815 cm⁻¹ and 880-750 cm⁻¹, respectively. youtube.com Additional bands corresponding to aromatic C=C stretching (approx. 1600-1450 cm⁻¹) and C-H stretching (sp² C-H above 3000 cm⁻¹, sp³ C-H below 3000 cm⁻¹) complete the spectrum, providing conclusive evidence for the compound's structure. libretexts.org

Table 3. Key IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Aryl3100-3000Medium
C-H Stretch (Aliphatic)-CH₂, -CH₃3000-2850Medium
C=O StretchAryl Ketone~1685Strong
C=C StretchAromatic Ring1600-1450Medium-Strong
C-O-C Asymmetric StretchAryl Alkyl Ether / Epoxide~1250Strong
C-O-C Symmetric StretchAryl Alkyl Ether~1040Strong
Ring Deformation (Asymmetric)Epoxide950-815Medium-Strong
Ring Deformation (Symmetric)Epoxide880-750Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a crystal with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

This analysis would yield crucial data such as the crystal system, space group, and unit cell dimensions. researchgate.net It would precisely measure the geometry of the ethanone (B97240) group, the planarity of the phenyl ring, and the conformation of the oxiranylmethoxy side chain. For instance, it could determine the torsion angle between the phenyl ring and the carbonyl group, as well as the relative orientation of the epoxide ring. This level of structural detail is unparalleled and provides fundamental data for understanding intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing. nih.gov While a specific structure for the title compound is not publicly available, the data for a closely related molecule illustrates the type of information obtained. researchgate.net

Table 4. Example Crystallographic Data for a Related Aromatic Ketone, 1-(3-Methoxyphenyl)-2-phenylethanone oxime. researchgate.net
ParameterValue
Chemical Formula C₁₅H₁₅NO₂
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.7198 (9)
b (Å) 12.139 (1)
c (Å) 21.499 (2)
Volume (ų) 2536.8 (4)
Z (molecules/unit cell) 8
Calculated Density (Mg m⁻³) 1.264

Computational and Theoretical Chemistry Studies of 1 3 Oxiran 2 Ylmethoxy Phenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone. Methods like DFT with the B3LYP functional are commonly used to optimize the molecule's geometry and calculate various electronic properties. researchgate.netepstem.net

These calculations can determine the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. ijsrset.com The HOMO and LUMO energies are critical indicators of reactivity; the energy gap between them (ΔEg) correlates with the molecule's kinetic stability. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be centered on the acetyl group and the strained oxirane ring, indicating these as the primary sites for nucleophilic and electrophilic attack, respectively.

The MEP map visually represents the electrostatic potential on the electron density surface. ijsrset.com For this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the ether oxygen, highlighting them as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Such analyses are crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of a Representative Aryl Ethanone (B97240) Moiety

Property Description Typical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
HOMO-LUMO Gap (ΔEg) Indicator of chemical reactivity and stability 4.5 to 5.5 eV
Dipole Moment Measure of the net molecular polarity 2.5 to 3.5 Debye

Note: Values are illustrative, based on typical DFT calculations for similar aromatic ketones, and would require specific computation for this compound.

Ring Strain Energy (RSE) Analysis of the Oxirane Moiety

The oxirane (epoxide) ring is a key functional group in this compound, characterized by significant ring strain due to its three-membered structure. nih.gov This inherent strain is a primary driver of its reactivity, particularly in ring-opening reactions. rsc.orgbeilstein-journals.org The Ring Strain Energy (RSE) can be quantified computationally using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a theoretical reaction equation to cancel out systematic errors in calculations. nih.gov The RSE of the parent oxirane is approximately 27 kcal/mol, a value substantially higher than that of less-strained rings like tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org

Mechanistic Pathways of Reactions (e.g., Ring Opening, Photoreactions)

Computational chemistry is essential for mapping the detailed mechanistic pathways of reactions involving this compound. The high reactivity of the molecule is primarily due to the strained oxirane ring and the photoreactive acetylphenyl group. nih.govresearchgate.net

The ring-opening of the epoxide moiety is a characteristic reaction that can proceed through different mechanisms depending on the conditions (e.g., acidic or basic catalysis). researchgate.net Under acidic conditions, the reaction likely proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack on one of the ring carbons, which bears a partial positive charge. pleiades.onlinemdpi.com Under basic conditions, the mechanism is typically a direct SN2 attack by a nucleophile on the less sterically hindered carbon of the oxirane ring. researchgate.net

Photoreactions are also plausible due to the presence of the acetophenone (B1666503) chromophore. Upon absorption of UV light, acetophenone derivatives can be excited to singlet and triplet states, which can lead to various photochemical transformations. Theoretical studies on oxirane itself have shown that photochemical ring opening can occur, leading to the formation of carbonyl ylides or other reactive intermediates. researchgate.net

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetic barrier of a reaction. acs.org Quantum chemical calculations can locate the geometry of a transition state and a subsequent frequency calculation can confirm its nature by identifying a single imaginary frequency corresponding to the reaction coordinate. rsc.org

By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy profile for a reaction can be constructed. researchgate.net For the acid-catalyzed ring-opening of the oxirane in this compound, computational analysis would reveal the activation energy associated with the nucleophilic attack on the protonated epoxide, providing a quantitative measure of the reaction rate. DFT calculations have been successfully used to model such energy profiles for the ring-opening of various epoxides. researchgate.netacs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of the molecule over time. researchgate.netfu-berlin.de

This compound has several rotatable bonds, leading to a complex conformational space. The key dihedral angles include the C-C bond between the phenyl ring and the carbonyl group, the C-O bonds of the ether linkage, and the C-C bond of the ether side chain. The conformational preferences of such fragments are governed by a delicate interplay of steric repulsion and electronic effects like resonance stabilization. nih.govresearchgate.net

Studies on parent aryl carbonyl systems, such as acetophenone, show an energetic preference for planar conformations where the carbonyl group is coplanar with the aromatic ring, maximizing resonance. nih.gov However, the bulky oxiran-2-ylmethoxy substituent may introduce steric hindrance that favors a non-planar arrangement. Molecular mechanics or DFT-based potential energy surface scans can be performed by systematically rotating key dihedral angles to identify low-energy conformers and the energy barriers between them. researchgate.net This analysis is vital for understanding which shapes the molecule is likely to adopt, which in turn influences its physical properties and biological interactions.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Expected Low-Energy Conformations
Caryl-Caryl-C(O)-Cmethyl Rotation of the acetyl group relative to the phenyl ring Near 0° and 180° (planar), but potentially twisted due to substitution
Caryl-O-CH2-Coxirane Rotation around the aryl ether bond Governed by steric interactions between the side chain and the ring
O-CH2-Coxirane-Ooxirane Rotation of the oxirane ring relative to the ether chain Influenced by steric and electrostatic interactions

Note: Specific angles represent theoretical minima and would be determined through computational scans.

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To fulfill the user's request, original research in the field of computational chemistry focusing on this particular molecule would be required.

Research Applications in Advanced Organic Synthesis and Materials Science

A Strategic Building Block in the Synthesis of Complex Molecules

The inherent reactivity of the epoxide ring in 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone makes it a valuable precursor for the synthesis of a diverse array of complex organic structures. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the introduction of new functionalities.

A Precursor for Polyfunctional Compounds

The oxirane ring of this compound serves as a key reactive site for the introduction of various functional groups, enabling the synthesis of polyfunctional compounds. The ring-opening can be initiated by a wide range of nucleophiles, leading to the formation of products with tailored chemical properties. This reactivity is fundamental to its application as a building block for more complex molecules. The reaction mechanism typically follows an S(_N)2 pathway, where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a new carbon-nucleophile bond and a hydroxyl group.

Facilitating the Construction of Novel Carbocyclic and Heterocyclic Systems

While direct applications in the construction of novel carbocyclic and heterocyclic systems are still an area of active research, the functionalities present in this compound provide a strong foundation for such synthetic transformations. The ketone group can be a handle for various condensation and cyclization reactions. For instance, it can react with hydrazines to form pyrazoline derivatives or with other bifunctional reagents to construct a variety of heterocyclic rings. Furthermore, the epoxide ring can participate in cycloaddition reactions, a powerful tool in organic synthesis for the construction of cyclic molecules. For example, [3+2] cycloaddition reactions are a well-established method for forming five-membered heterocyclic rings.

Applications in Polymer Chemistry and Advanced Materials Science

The presence of the polymerizable epoxy group makes this compound a valuable monomer and crosslinking agent in the field of polymer chemistry, leading to the development of advanced materials with tailored properties.

A Precursor for Polymerization (e.g., Epoxy Resins, Polyols)

This compound can function as an epoxy monomer in polymerization reactions to form epoxy resins. These polymerization processes are typically initiated by cationic or anionic mechanisms. In cationic ring-opening polymerization, a cationic initiator attacks the oxygen atom of the epoxide ring, leading to the formation of a growing polymer chain. This process results in the formation of polyethers, which form the backbone of the epoxy resin. The resulting polymers can be further modified to create polyols by introducing additional hydroxyl groups.

Below is a table summarizing the key aspects of this compound as a polymerization precursor:

FeatureDescription
Monomer TypeEpoxy Monomer
Polymerization MechanismCationic Ring-Opening Polymerization
Resulting PolymerPolyether (Epoxy Resin)
Potential DerivativesPolyols

Integration into Crosslinking Chemistries and Network Formation

The ability of the epoxy group to react with various curing agents is central to its role in forming crosslinked polymer networks. This crosslinking process transforms the liquid or thermoplastic resin into a rigid and durable thermoset material.

The extent of crosslinking and the final properties of the thermoset are influenced by factors such as the type and concentration of the curing agent, as well as the curing temperature and time.

Thermosetting polymers derived from epoxy resins, including those potentially synthesized from this compound, exhibit a range of desirable properties that make them suitable for high-performance applications like coatings. These properties include excellent thermal stability, high mechanical strength, and superior chemical resistance. The performance of these materials is directly related to the highly crosslinked, three-dimensional network formed during the curing process.

UV-curable coatings represent a significant application area. In these formulations, photoinitiators are used to generate reactive species upon exposure to UV light, which then initiate the polymerization and crosslinking of the epoxy monomers. This rapid curing process is energy-efficient and environmentally friendly due to the low emission of volatile organic compounds (VOCs). The final properties of the UV-cured coating, such as hardness and scratch resistance, are dependent on the crosslink density of the polymer network.

The following table outlines the typical mechanical and thermal properties of thermosets, which are relevant to materials that could be developed using this compound:

PropertyTypical Range for Thermosets
Tensile Strength40 - 100 MPa
Young's Modulus2 - 4 GPa
Glass Transition Temperature (Tg)100 - 200 °C
Thermal Stability (Decomposition Temp.)> 300 °C

Advanced Functional Material Design (Academic Focus)

The academic interest in this compound is primarily focused on its potential in designing advanced functional materials, such as those with modified surfaces or stimuli-responsive characteristics.

The reactive epoxy group of this compound is particularly useful for surface modification. It can readily react with various functional groups, such as amines, thiols, and carboxylic acids, present on the surface of other materials. This allows for the covalent grafting of the molecule onto substrates, thereby altering their surface properties.

For example, modifying the surface of a material with this compound can introduce the ketone functionality, which can then be used for further reactions, such as the attachment of biomolecules or the growth of polymer brushes. This strategy is being investigated for applications in biosensors, drug delivery systems, and biocompatible coatings.

Table 2: Examples of Surface Modification Applications

Substrate Modifying Reaction Resulting Surface Property
Amine-functionalized silica Epoxy-amine addition Introduction of ketone groups for further functionalization

The presence of the ketone group in this compound opens up possibilities for creating stimuli-responsive materials. Ketones can undergo various chemical transformations that can be triggered by external stimuli, such as changes in pH or temperature.

For instance, polymers derived from this compound can be designed to be pH-responsive. The ketone group can be converted into a ketal or acetal, which is stable at neutral or basic pH but hydrolyzes under acidic conditions. This cleavage can lead to a change in the polymer's structure and properties, such as its solubility or swelling behavior. This principle is being explored for the development of smart drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments.

Furthermore, the aromatic nature of the phenyl]ethanone group can be exploited to create materials that respond to light. Photo-responsive polymers can be synthesized by incorporating photo-cleavable or photo-isomerizable ketone derivatives, leading to materials that can change their shape or properties upon irradiation.

Table 3: Stimuli-Responsive Mechanisms

Stimulus Chemical Moiety Resulting Change in Material
pH (acidic) Ketal/Acetal formed from the ketone Cleavage of cross-links, leading to degradation or swelling

Q & A

How can the synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone be optimized for high yield and purity?

Basic Research Question : What are the standard synthetic routes for this compound? Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-(oxiran-2-ylmethoxy)benzaldehyde) using Lewis acid catalysts like AlCl₃. Alternative methods include condensation reactions between epoxide-containing intermediates and acetylated aromatic precursors under basic conditions (e.g., NaOH in ethanol) . Advanced Research Question : How can reaction parameters (solvent, temperature, catalyst loading) be optimized to minimize side products? Answer : Systematic Design of Experiments (DoE) can identify optimal conditions. For example, solvent polarity (e.g., dichloromethane vs. ethanol) affects acylation efficiency, while controlled addition of AlCl₃ reduces undesired polymerization. Post-synthesis purification via column chromatography or recrystallization improves purity .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question : What standard techniques confirm structural identity? Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) groups .
  • NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm), acetyl methyl (δ 2.6 ppm), and epoxide protons (δ 3.1–4.5 ppm) .
    Advanced Research Question : How can hyphenated techniques resolve complex impurities?
    Answer : LC-MS/MS detects trace impurities (e.g., unreacted intermediates), while X-ray crystallography confirms stereochemistry of the epoxide moiety .

What ADMET properties should be prioritized for preclinical evaluation?

Basic Research Question : How does the compound comply with Lipinski’s rule? Answer : Computational tools (e.g., SwissADME) predict molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors. The epoxide group may increase polarity, enhancing solubility but risking metabolic instability . Advanced Research Question : How to address potential toxicity from the epoxide moiety? Answer : In vitro assays (e.g., Ames test) assess mutagenicity. Molecular docking predicts interactions with CYP450 enzymes, guiding structural modifications to reduce off-target effects .

What reaction mechanisms dominate in its participation in nucleophilic additions?

Basic Research Question : How does the epoxide group influence reactivity? Answer : The epoxide undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic or basic conditions, forming diols or substituted ethers . Advanced Research Question : Can regioselectivity be controlled in epoxide ring-opening? Answer : Lewis acid catalysts (e.g., BF₃·Et₂O) direct nucleophilic attack to the less hindered carbon, while steric effects from the acetyl group modulate reactivity .

What biological activities have been observed in structurally related ethanone derivatives?

Basic Research Question : Are there reported antimicrobial or anticancer activities? Answer : Analogues like 1-(3-hydroxyphenyl)ethanone show antimicrobial activity against Gram-positive bacteria (MIC ~25 µg/mL). Fluorinated derivatives exhibit cytotoxicity in breast cancer cells (IC₅₀ ~10 µM) . Advanced Research Question : How does the oxiran moiety affect bioactivity? Answer : The epoxide enhances electrophilicity, improving interaction with cellular targets (e.g., enzyme active sites) but may increase toxicity. Comparative studies with non-epoxide analogs are critical .

How can molecular docking predict interactions with enzymes like HO-1 or CYP450?

Basic Research Question : What software tools are suitable for docking studies? Answer : AutoDock Vina or Schrödinger Suite model binding poses. The acetyl group hydrogen-bonds with catalytic residues, while the aromatic ring engages in π-π stacking . Advanced Research Question : How to validate docking results experimentally? Answer : Surface plasmon resonance (SPR) measures binding affinity, while enzyme inhibition assays (e.g., HO-1 activity in MCF-7 cells) confirm functional impact .

How do structural modifications (e.g., halogenation) alter physicochemical properties?

Basic Research Question : What is the effect of adding electron-withdrawing groups? Answer : Fluorination at the para position increases logP (hydrophobicity) and metabolic stability. Chlorination enhances electrophilicity but may reduce solubility . Advanced Research Question : Can QSAR models guide rational design? Answer : 3D-QSAR using CoMFA/CoMSIA correlates substituent effects (e.g., methoxy vs. propoxy) with bioactivity, prioritizing candidates for synthesis .

What analytical methods quantify trace impurities in bulk samples?

Basic Research Question : How to detect residual solvents or unreacted intermediates? Answer : GC-MS identifies volatile impurities (e.g., ethyl acetate), while HPLC-UV (220 nm) monitors phenolic byproducts . Advanced Research Question : Can NMR spectroscopy resolve isomeric impurities? Answer : NOESY or COSY spectra distinguish diastereomers formed during epoxide synthesis, ensuring stereochemical purity >99% .

What stability challenges arise during storage, and how are they mitigated?

Basic Research Question : Does the compound degrade under ambient conditions? Answer : The epoxide is hygroscopic; degradation via hydrolysis forms diols. Storage under argon at −20°C in amber vials minimizes decomposition . Advanced Research Question : How to assess photostability? Answer : Forced degradation under UV light (ICH Q1B guidelines) identifies photo-oxidation products, guiding formulation in opaque containers .

What novel derivatives have been synthesized, and what are their applications?

Basic Research Question : Are there reported pyrazole or imidazole hybrids? Answer : Derivatives like 1-[3-(benzofuran-2-yl)pyrazol-1-yl]ethanone show anti-inflammatory activity (IC₅₀ ~15 µM in COX-2 assays) . Advanced Research Question : Can click chemistry diversify the scaffold? Answer : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, improving pharmacokinetic profiles (e.g., t₁/₂ >6 h in vivo) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone

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